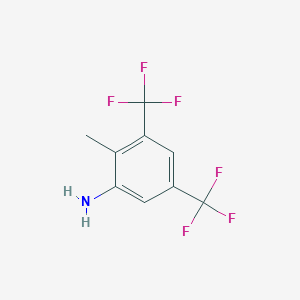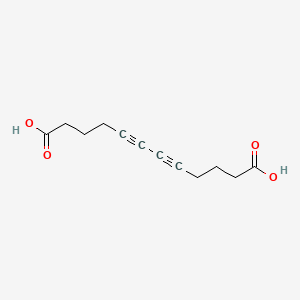
5,7-Dodecadiynedioic acid
Descripción general
Descripción
5,7-Dodecadiynedioic acid , also known as DDDA , belongs to the family of diacetylenic acids . Its molecular formula is C₁₂H₆O₄ . This compound is characterized by its unique structure, which includes two adjacent triple bonds separated by a carboxylic acid group.
Synthesis Analysis
The synthesis of 5,7-Dodecadiynedioic acid involves several methods. One common approach is through homopropargylation of an appropriate precursor. For instance, starting with a dodecadiynol , the terminal hydroxyl groups are converted into acetylene moieties using reagents like sodium hydroxide and iodine . The resulting compound undergoes oxidation to yield 5,7-Dodecadiynedioic acid.
Molecular Structure Analysis
The molecular structure of 5,7-Dodecadiynedioic acid consists of a linear backbone with two adjacent triple bonds (diyne) and a carboxylic acid group. The alternating single and triple bonds confer rigidity to the molecule.
Chemical Reactions Analysis
- Polymerization : 5,7-Dodecadiynedioic acid can polymerize to form polydiacetylenes , which exhibit interesting optical properties due to their conjugated backbone.
- Cycloaddition Reactions : The triple bonds can participate in Diels-Alder or 1,3-dipolar cycloadditions , leading to functionalized derivatives.
- Metal Complexation : The carboxylic acid group allows for coordination with transition metals, enabling the formation of metal complexes.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 200°C .
- Solubility : Soluble in organic solvents like chloroform , acetone , and ethanol .
- Color : Typically appears as a white to pale yellow solid .
Aplicaciones Científicas De Investigación
Metabolism and Biochemical Processes
5,7-Dodecadiynedioic acid has been identified as a metabolite in rats fed with different diincarbonsäuren and Kohlenwasserstoffen. As a metabolite, it plays a role in the biochemical processing of these substances within the body (Bernhard & Kaempf, 1970).
RNA Stability and Genetic Storage
Research has explored the role of similar compounds in the stability of RNA structures. For instance, dodecaadenylic acid, which shares structural similarities with 5,7-dodecadiynedioic acid, has been studied for its hydrolytic stability, indicating potential applications in understanding genetic information storage and RNA durability (Usher & McHale, 1976).
Thermal Energy Storage
Dodecanoic acid, closely related to 5,7-dodecadiynedioic acid, has been investigated for its potential in thermal energy storage, specifically in solar thermal applications. This suggests possible applications of 5,7-dodecadiynedioic acid in energy storage systems (Desgrosseilliers et al., 2013).
Supramolecular Assemblies
5,7-Dodecadiynedioic acid has been used to create supramolecular assemblies with different morphologies. These structures have applications in the development of responsive materials that change color upon exposure to external stimuli, such as thermal changes (Peng & Lu, 2006).
Pheromone Synthesis
It has been utilized in the synthesis of pheromone components for certain caterpillars, demonstrating its application in the field of ecological research and pest management (Chisholm et al., 2004).
Catalysis and Polymer Chemistry
Studies have shown the use of 5,7-Dodecadiynedioic acid in catalytic processes, like carbonylative carbotricyclization, and in creating innovative routes to functionalized polycyclic compounds. This has implications in the synthesis of natural and unnatural products (Bennacer et al., 2005).
Pigment Biosynthesis
In the plant kingdom, compounds similar to 5,7-dodecadiynedioic acid are involved in pigment biosynthesis, as seen in betalain pigment formation in plants like Portulaca grandiflora (Christinet et al., 2004).
Safety And Hazards
- Handling : Use appropriate protective equipment (gloves, goggles) when handling 5,7-Dodecadiynedioic acid.
- Toxicity : While not highly toxic, avoid inhalation or skin contact.
- Storage : Store in a cool, dry place away from direct sunlight.
Direcciones Futuras
Researchers are exploring the potential applications of 5,7-Dodecadiynedioic acid in fields such as materials science , drug delivery , and biomedical imaging . Further studies are needed to uncover its full therapeutic potential and optimize its properties.
Please note that this analysis is based on available information, and ongoing research may reveal additional insights into the compound’s properties and applications.
Propiedades
IUPAC Name |
dodeca-5,7-diynedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h5-10H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCWXPPYJQWHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#CC#CCCCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374459 | |
| Record name | 5,7-Dodecadiynedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dodecadiynedioic acid | |
CAS RN |
28393-04-6 | |
| Record name | 5,7-Dodecadiynedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dodecadiynedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



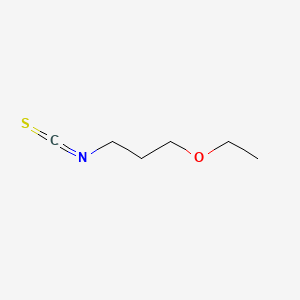
![2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B1597628.png)
![N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/no-structure.png)
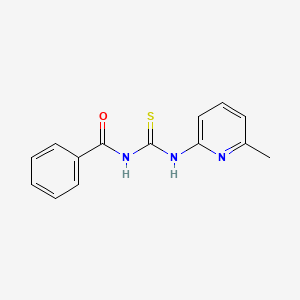
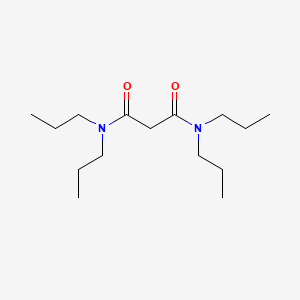
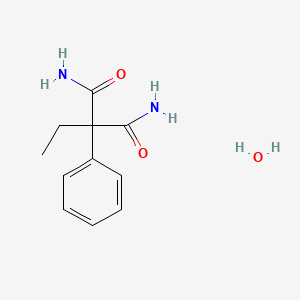
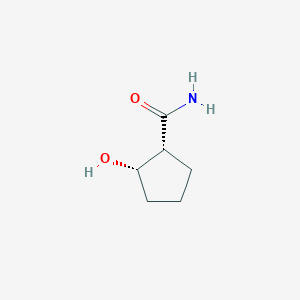
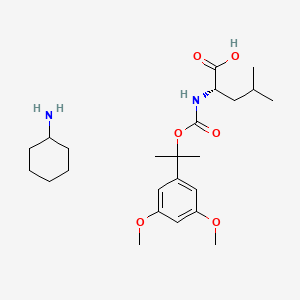
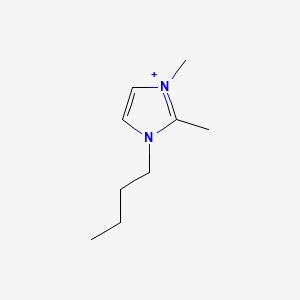
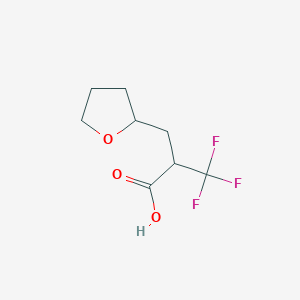
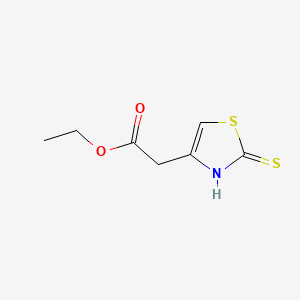
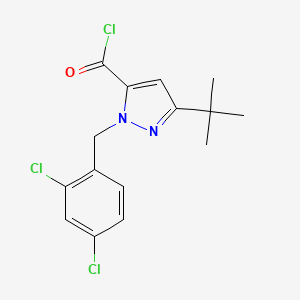
![1H-Pyrrole-3-carboxylicacid, 1-[2-[[(2,6-dichlorophenyl)methyl]thio]ethyl]-2-methyl-5-phenyl-](/img/structure/B1597647.png)
